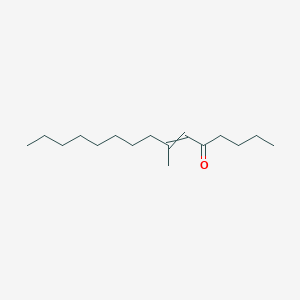
7-Methylpentadec-6-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpentadec-6-EN-5-one is an organic compound characterized by a long carbon chain with a methyl group and a double bond. This compound is part of the ketone family, which is known for having a carbonyl group (C=O) within the carbon chain. The presence of the double bond and the methyl group in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpentadec-6-EN-5-one typically involves the use of organic synthesis techniques. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with another carbonyl compound in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction conditions often include the use of sodium hydroxide or potassium hydroxide as the base and ethanol or methanol as the solvent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methylpentadec-6-EN-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated ketones or other substituted derivatives
Scientific Research Applications
7-Methylpentadec-6-EN-5-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and the role of ketones in biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile
Mechanism of Action
The mechanism of action of 7-Methylpentadec-6-EN-5-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing their activity. For example, it may interact with enzymes involved in lipid metabolism, altering their function and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific context and application .
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one: Another ketone with a similar structure but a shorter carbon chain.
Geranyl acetone: A compound with a similar functional group but different carbon chain length and structure.
4-Oxo-pentanal: A related compound with a different position of the carbonyl group .
Uniqueness: 7-Methylpentadec-6-EN-5-one is unique due to its specific carbon chain length and the position of the double bond and methyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88068-39-7 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
7-methylpentadec-6-en-5-one |
InChI |
InChI=1S/C16H30O/c1-4-6-8-9-10-11-12-15(3)14-16(17)13-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
AVBHUDVFKDGLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















